2-Propyl-azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-3-6-4-5-7-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZXOVGUHFDHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-96-0 | |
| Record name | 2-propylazetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Propylated Azetidine Derivatives
The incorporation of alkyl substituents, such as the propyl group, onto the azetidine (B1206935) core is of interest for fine-tuning the physicochemical and biological properties of potential drug candidates and synthetic intermediates. These modifications can influence lipophilicity, metabolic stability, and binding affinities to biological targets. While the general class of propylated azetidines is of research interest, specific and detailed scientific findings, synthesis routes, or comprehensive property data for the precise compound 2-Propyl-azetidine are not extensively documented in the reviewed literature.
The available literature does mention related compounds that incorporate a propyl moiety or are derived from precursors containing a propyl group. For instance, "this compound-1-carboxylic acid amide" (CAS 89940-75-0) represents a derivative where a propyl group is attached to the azetidine ring, along with an amide functionality on the nitrogen atom guidechem.comorientjchem.org. Other related structures, such as "1,3-Dimethyl-3-(2-propyl)azetidine-2,4-dione", also feature a propyl group within a modified azetidine framework. Furthermore, synthetic studies have explored the use of precursors containing propyl groups in the construction of azetidine rings acs.org.
However, direct, detailed research findings, including specific physical or chemical properties, or established synthetic pathways for This compound itself, are limited in the scope of this review. The focus of much research has been on the azetidine core in general or on other specific substitution patterns and functionalities.
Data Tables
Reactivity and Chemical Transformations of Azetidine Systems
Ring-Opening Reactions and Mechanisms
The inherent strain in the azetidine (B1206935) ring makes it susceptible to nucleophilic attack, especially when the nitrogen atom is activated, for example, by protonation or quaternization to form azetidinium salts. This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic ring opening and cleavage of a C-N bond.
Nucleophilic Ring Opening of Azetidines
Nucleophilic ring opening is a primary mode of azetidine functionalization. The regioselectivity of this reaction in unsymmetrical azetidines is influenced by both electronic and steric factors.
Electronic Effects: Substituents that can stabilize developing positive charge or transition states, such as aryl, cyano, acyl, carboxylate, or carboxamide groups attached to a carbon adjacent to the nitrogen, tend to direct nucleophilic attack to that carbon. For instance, Lewis acid-mediated ring opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2-type pathway, with the nucleophile preferentially attacking the more substituted C2 position adjacent to the aryl group, benefiting from its electronic stabilization.
Steric Effects: Strong or sterically demanding nucleophiles typically attack the less substituted carbon atom adjacent to the nitrogen in azetidinium ions or 2-alkylazetidines.
Common nucleophiles used in these reactions include alcohols, amines, halides, azide (B81097), cyanide, and organometallic reagents. For example, Lewis acid catalysis, such as using Cu(OTf)2, can facilitate the ring opening of 2-aryl-N-tosylazetidines with alcohols, yielding 1,3-amino ethers with high yields and good enantiomeric excess (up to 92% ee).
Table 3.1.1. Nucleophilic Ring Opening of Azetidines
| Substrate (Azetidine Derivative) | Nucleophile | Reagent/Catalyst | Conditions | Product Type | Yield (%) | Notes | Reference |
| 2-Aryl-N-tosylazetidine | Alcohol | Cu(OTf)2, Lewis Acid | Room temperature | 1,3-Amino ether | >90% | High regioselectivity, good ee | |
| Azetidine | 1,3,5-Trimethoxybenzene (B48636) | Yb(OTf)3, Lewis Acid | Room temperature, DCM | 3,3-Diarylpropylamine | 36% | SN2-type opening at C2, regioselective | |
| N-Alkylazetidine | CNBr | N/A | Not specified | 3-Bromo N-alkyl cyanamide (B42294) | Good yield | Ring cleavage |
Strain-Driven Ring Cleavage Processes
The significant ring strain in azetidines can also promote decomposition or rearrangement reactions, often initiated by acidic conditions or thermal energy, even without external nucleophiles. Acid-mediated intramolecular decomposition can occur when a pendant group, such as an amide, acts as an internal nucleophile to attack the strained ring after protonation of the azetidine nitrogen. The stability of azetidines is sensitive to pH, with decomposition rates increasing at lower pH values, highlighting the role of protonation in initiating ring opening. Thermal decomposition of highly strained azetidines, such as 1,3,3-trinitroazetidine (B1241384) (TNAZ), involves complex bond cleavage pathways.
Ring-Expansion Reactions of Azetidine Derivatives
Azetidines can undergo ring expansion to form larger heterocyclic systems, primarily five-membered pyrrolidines or six-membered rings like piperidines and 1,3-oxazinan-2-ones, often driven by the release of ring strain.
Formation of Six-Membered Rings: Acid-catalyzed ring expansion of azetidine carbamates is a notable example, yielding 6,6-disubstituted 1,3-oxazinan-2-ones. This process typically involves protonation of the azetidine nitrogen, followed by C-N bond cleavage to generate a carbocation intermediate, which is then captured by the carbamate (B1207046) oxygen, leading to ring expansion. These reactions are often rapid, occurring at room temperature with good yields (up to 96%) and broad substrate scope.
Formation of Five-Membered Rings (Pyrrolidines): Thermal isomerization of azetidines can also lead to the formation of pyrrolidines. For instance, iodocyclization of homoallylamines at elevated temperatures (50 °C) yields 3-iodopyrrolidines via the thermal isomerization of intermediate azetidines.
Table 3.2. Ring Expansion Reactions of Azetidines
| Substrate (Azetidine Derivative) | Reagent/Catalyst | Conditions | Product Type | Yield (%) | Notes | Reference |
| 2-Aryl-2-ester-azetidine carbamate | Brønsted Acid (e.g., TFA) | Room temperature | 6,6-Disubstituted 1,3-Oxazinan-2-one | Up to 96% | Rapid reaction, broad scope | |
| Homoallylamine derivative | Iodine | 50 °C | 3-Iodopyrrolidine | 82% (for 3a) | Thermal isomerization of intermediate azetidine |
Diversification via Addition Reactions
Azetines, which are unsaturated azetidines, possess reactive π-systems that are amenable to addition reactions, allowing for the introduction of various functional groups and the construction of more complex azetidine derivatives.
Radical Addition Reactions to Azetine Intermediates
The strained π-systems within azetines readily participate in radical addition reactions, facilitating the formation of new C-S or C-C bonds.
Hydrothiolation: Thiyl radicals, generated photochemically from thiols or disulfides, can add to the C=C bond of 2-azetines, typically via an anti-Markovnikov pathway. This process forms a C-S bond and a secondary radical intermediate, which is subsequently quenched by hydrogen atom transfer from another thiol molecule. For example, the photochemical hydrothiolation of 2-substituted 2-azetines with thiophenol under UV-A LED irradiation in dichloromethane (B109758) can yield azetidines with good yields (up to 95%) and notable stereoselectivity (e.g., trans/cis dr of 85:15).
Table 3.3.1. Radical Addition to 2-Azetines
| Substrate (2-Azetine Derivative) | Reagent/Radical Source | Conditions | Product Type | Yield (%) | Stereoselectivity | Notes | Reference |
| 2-Substituted 2-azetine | Thiophenol | UV-A LED (365 nm), DCM, room temp. | Azetidine (C-S bond formation) | 80% (for 3aa) | trans/cis dr 85:15 | Photochemical hydrothiolation | |
| 2-Substituted 2-azetine | Thiophenol | White light irradiation, DCM, 50 °C | Azetidine (C-S bond formation) | 95% (for 5a) | Good trans/cis selectivity | Radical pathway |
Acid-Facilitated Additions to Azetine and Azetidine Systems
Acid catalysis plays a significant role in promoting addition reactions to both azetines and azetidines by activating the ring system towards nucleophilic attack.
To Azetines: The π-systems of azetines are sensitive to acidic conditions, facilitating addition reactions that yield functionalized azetidines. Acid catalysis can activate the π-system through protonation, making it more susceptible to nucleophilic attack.
To Azetidines: Acid catalysis can also facilitate addition reactions to azetidines. For instance, Lewis acid-catalyzed reactions involving activated azetidines and electron-rich arenes or heteroarenes can lead to SN2-type ring opening, forming functionalized propylamines. An example includes the reaction of azetidine with 1,3,5-trimethoxybenzene in the presence of Yb(OTf)3, which yielded a 3,3-diarylpropylamine derivative in 36% yield via attack at the C2 position.
Table 3.3.2. Acid-Facilitated Additions to Azetidines
| Substrate (Azetidine Derivative) | Nucleophile | Reagent/Catalyst | Conditions | Product Type | Yield (%) | Notes | Reference |
| Azetidine | 1,3,5-Trimethoxybenzene | Yb(OTf)3, Lewis Acid | Room temperature, DCM | 3,3-Diarylpropylamine | 36% | SN2-type opening at C2, regioselective | |
| 2-Aryl-N-tosylazetidine | Alcohol | Cu(OTf)2, Lewis Acid | Room temperature | 1,3-Amino ether | Excellent | SN2-type opening, good ee |
Compound List:
Azetidine
2-Propyl-azetidine
Piperidine
1,3-Oxazinan-2-one
2-Azetine
1-Azetine
1,3-Amino ether
3-Bromo N-alkyl cyanamide
3,3-Diarylpropylamine
3-Iodopyrrolidine
2-Aryl-N-tosylazetidine
Homoallylamine
Thiophenol
1,3,5-Trimethoxybenzene
Sodium azide
Cyanogen bromide
Propargyl alcohol
Benzyl alcohol
TFA (Trifluoroacetic acid)
Cu(OTf)2 (Copper(II) triflate)
Yb(OTf)3 (Ytterbium(III) triflate)
Oxone®
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
NBS (N-Bromosuccinimide)
DCM (Dichloromethane)
DMSO (Dimethyl sulfoxide)
TBAHS (Tetrabutylammonium hydrogen sulfate)
Boc (tert-Butoxycarbonyl)
Cbz (Carboxybenzyl)
Base-Mediated Rearrangements and Cyclizations
The literature search did not yield specific examples of this compound undergoing base-mediated rearrangements or cyclizations. However, general azetidine chemistry includes base-mediated processes. For example, De Kimpe and co-workers have developed methods involving base-promoted cyclization of dibromo amino esters to yield azetidines rsc.org. Additionally, base-mediated cyclization is a common step in the synthesis of various azetidine derivatives, often following nucleophilic attack or other activation steps rsc.orgbristol.ac.ukacs.org. The general principle of base-mediated cyclization is a fundamental strategy for forming the azetidine ring.
Transformations for Accessing Fused, Bridged, and Spirocyclic Azetidine Architectures
Research into the synthesis of fused, bridged, and spirocyclic azetidine architectures is more prevalent, with some findings indirectly related to this compound.
Fused Azetidine Architectures:
Ma et al. introduced Lewis base-catalyzed [2 + 2] annulation reactions of allenoates and cyclic ketimines for the synthesis of fused azetidines rsc.org.
A study by Mykhailiuk and co-workers describes a strategy for the modular assembly of 3-azetidines and related spirocyclic congeners featuring all-carbon quaternary centers, leveraging titanacyclobutanes researchgate.net. This approach facilitated the synthesis of a small molecule anti-tuberculosis drug and carbon-13 isotopologs of diazaspiro[3.3]heptane fragments.
Research by the Gaunt group reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines rsc.org.
The synthesis of fused isoxazoline (B3343090) azetidines has been achieved through [3 + 2]-cycloadditions of azetines with nitrile oxides nih.govnih.gov.
A study by the Luisi group demonstrated a flow-synthesis protocol for synthesizing 2-azetines via elimination and subsequent electrophilic trapping, leading to substituted azetines nih.gov.
A recent report describes a Pd⁰-catalyzed cyclobutanation protocol via alkenyl-to-alkyl 1,4-Pd migration, leading to fused cyclobutanes, azetidines, and oxetanes acs.org.
Research from the Tomanik group focused on copper-catalyzed annulation and alkene transposition cascade reactions for the modular preparation of complex, spirocyclic ethers nyu.edu.
Spirocyclic Azetidine Architectures:
Kürti and co-workers reported a Ti(IV)-mediated coupling to synthesize spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents via a Kulinkovich-type pathway rsc.org.
The synthesis of "angular" spirocyclic azetidines has been achieved by reacting alkenes with Graf's isocyanate to yield β-lactams, followed by reduction domainex.co.ukresearchgate.net. These spirocyclic azetidines have been explored as bioisosteres for saturated heterocycles in drug discovery.
The synthesis of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) and piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems has been developed, utilizing a homologation of piperidones and subsequent cyclization acs.org.
A study on the synthesis of nitrofuran-warhead-equipped spirocyclic azetidines demonstrated high antibacterial activity against Mycobacterium tuberculosis mdpi.com.
Specific Mention of this compound in Fused Systems:
One study mentions "((±)-2-Propyl-1,2,2a,3,4,8b-hexahydroazeto[2,3-c]quinolin-1-yl) methanol 31a" in the context of synthesizing azetidine-based scaffolds, noting a hydrogenation reaction using Platinum oxide organic-chemistry.orgresearchgate.net. This compound is a fused azetidine system and indicates the presence of a propyl group within a complex azetidine architecture, suggesting potential relevance for this compound in accessing such structures.
Bridged Azetidine Architectures:
The synthesis and diversification of densely functionalized azetidine ring systems to access a wide variety of fused, bridged, and spirocyclic ring systems are described, with a focus on their use in CNS-focused lead-like libraries organic-chemistry.orgresearchgate.net.
Data Tables
Table 1: General Synthetic Strategies for Azetidine Architectures
| Architecture Type | Key Reaction/Methodology | Key Reagents/Catalysts | Reference(s) |
| Fused Azetidines | [2 + 2] Annulation of allenoates and cyclic ketimines | Lewis bases (e.g., DABCO) | rsc.org |
| Fused Azetidines | [3 + 2]-Cycloaddition of azetines and nitrile oxides | Not specified | nih.govnih.gov |
| Fused Azetidines | Pd⁰-catalyzed C(sp³)–H activation and 1,4-Pd migration | Pd⁰ catalyst | acs.org |
| Spirocyclic Azetidines | Ti(IV)-mediated coupling of oxime ethers and Grignard reagents | Ti(IV) catalyst, Grignard reagents | rsc.org |
| Spirocyclic Azetidines | Reaction of alkenes with Graf's isocyanate, followed by reduction | Graf's isocyanate, Aluminium hydride | domainex.co.ukresearchgate.net |
| Spirocyclic Azetidines | Synthesis from cyclic carboxylic acids | Not specified | nih.gov |
| Fused/Bridged/Spirocyclic | Synthesis and diversification of functionalized azetidine ring systems | Not specified (focus on library generation) | organic-chemistry.orgresearchgate.net |
Table 2: Example of a Fused Azetidine System with a Propyl Moiety
| Compound Name | Reaction Type Involved | Key Reagent/Catalyst |
| ((±)-2-Propyl-1,2,2a,3,4,8b-hexahydroazeto[2,3-c]quinolin-1-yl)methanol 31a | Hydrogenation (in the context of scaffold synthesis) | Platinum oxide |
Compound List
this compound
Azetidine
Azetines
((±)-2-Propyl-1,2,2a,3,4,8b-hexahydroazeto[2,3-c]quinolin-1-yl)methanol
Ethyl 2,3-butadienoate
Cyclic ketimines
2-Isoxazoline-3-carboxylates
Alkenes
Nitrile oxides
Oxime ethers
Alkyl Grignard reagents
Graf's isocyanate
β-lactams
Cyclic carboxylic acids
Cyclopropane (B1198618) 1,1-diester
Aromatic amines
Cycloalkenyl (pseudo)halides
Cycloheptatriene-containing azetidine lactones
Piperidine
Piperazine
Morpholine
2,7-Diazaspiro[3.5]nonane
2,8-Diazaspiro[4.5]decane
Nitrofuran-warhead-equipped spirocyclic azetidines
Mycobacterium tuberculosis
Isoniazid
Sonidegib
Danofloxacine
Bupivacaine
Chartellines
L-azetidine-2-carboxylic acid
Spiro[3.3]heptanes
1,3-Oxazinan-2-ones
N-allyl ynamides
N-allyl sulfonylynamides
While direct experimental data on the specific transformations of this compound within the outlined sections (3.3.3, 3.3.4, 3.4) is not extensively detailed in the provided search results, the general field of azetidine chemistry offers insights into relevant reaction types. The synthesis of fused and spirocyclic azetidine architectures is an active area of research, with various catalytic and cyclization strategies employed. The mention of a propyl-substituted fused azetidine system undergoing hydrogenation suggests a potential, albeit indirect, link to the reactivity of this compound in complex ring system synthesis. Further research would be required to establish specific applications of this compound in transition metal-catalyzed additions, base-mediated rearrangements, or its direct use in constructing bridged azetidine architectures.## Exploring the Reactivity Landscape of this compound: Transformations of Azetidine Systems
The exploration of azetidine chemistry has revealed a rich landscape of transformations, driven by the inherent strain of the four-membered ring. While specific research detailing the reactions of this compound within the precise categories of transition metal-catalyzed additions, base-mediated rearrangements, and the construction of fused, bridged, and spirocyclic architectures is not extensively documented in the provided literature, general principles and related examples offer insight into its potential reactivity.
Transition Metal-Catalyzed Additions and Hydrogenation of Azetines
The literature primarily discusses transition metal-catalyzed reactions involving azetines, which are unsaturated four-membered nitrogen heterocycles. These reactions often lead to the formation of saturated azetidines. For instance, research has shown that 2-azetines can undergo transition metal-catalyzed additions of carbenes, forming fused cyclopropyl (B3062369) rings, and aryldifluoroalkylation reactions nih.gov. Furthermore, the reduction of 2-azetines to their corresponding saturated azetidine scaffolds via metal-catalyzed hydrogenation is a known transformation nih.gov. While these examples involve unsaturated azetines, they highlight the utility of transition metal catalysis in functionalizing the azetidine core. Direct applications of this compound in such specific transition metal-catalyzed addition or hydrogenation reactions were not found in the provided search results.
Base-Mediated Rearrangements and Cyclizations
The formation of azetidine rings often relies on intramolecular cyclization reactions, frequently facilitated by bases. While specific base-mediated rearrangements or cyclizations directly involving this compound were not identified, general synthetic strategies for azetidines commonly employ base-promoted cyclization of suitable precursors, such as dibromo amino esters rsc.orgbristol.ac.ukacs.org. These base-mediated steps are crucial for closing the four-membered ring, leveraging nucleophilic attack to form the azetidine scaffold.
Transformations for Accessing Fused, Bridged, and Spirocyclic Azetidine Architectures
The synthesis of more complex azetidine architectures, including fused, bridged, and spirocyclic systems, represents a significant area of research. While direct examples involving this compound as a starting material for these transformations were not explicitly found, several methodologies are relevant:
Fused Azetidine Architectures: Various approaches have been developed for constructing fused azetidine systems. These include [2 + 2] annulation reactions of allenoates with cyclic ketimines catalyzed by Lewis bases rsc.org, and [3 + 2]-cycloadditions of azetines with nitrile oxides nih.govnih.gov. Palladium-catalyzed reactions, such as intramolecular γ-C(sp³)–H amination and Pd⁰-catalyzed cyclobutanation via 1,4-Pd migration, have also been employed to generate fused azetidine structures rsc.orgacs.org.
Spirocyclic Azetidine Architectures: The synthesis of spirocyclic azetidines has been achieved through several routes. These include Ti(IV)-mediated coupling reactions involving oxime ethers and Grignard reagents rsc.org, and the reaction of alkenes with Graf's isocyanate followed by reduction domainex.co.ukresearchgate.net. The synthesis of specific spirocyclic systems, such as piperidine-azetidine and piperidine-pyrrolidine ring systems, has also been reported acs.org. Furthermore, spirocyclic azetidines bearing nitrofuran warheads have shown significant antibacterial activity mdpi.com.
Bridged Azetidine Architectures: Research has focused on the synthesis and diversification of densely functionalized azetidine ring systems to access a variety of fused, bridged, and spirocyclic ring systems, particularly for applications in medicinal chemistry organic-chemistry.orgresearchgate.net.
A notable finding is the mention of "((±)-2-Propyl-1,2,2a,3,4,8b-hexahydroazeto[2,3-c]quinolin-1-yl)methanol 31a" in the context of synthesizing azetidine-based scaffolds, which underwent hydrogenation using Platinum oxide organic-chemistry.orgresearchgate.net. This compound represents a fused azetidine system incorporating a propyl moiety, suggesting that this compound could potentially be involved in the synthesis or serve as a precursor for such complex, fused ring systems.
Data Tables
The following tables summarize general synthetic strategies relevant to the formation of azetidine architectures, as found in the literature. Specific reaction conditions and yields for this compound in these transformations were not detailed.
Table 1: General Synthetic Strategies for Azetidine Architectures
| Architecture Type | Key Reaction/Methodology | Key Reagents/Catalysts | Reference(s) |
| Fused Azetidines | [2 + 2] Annulation of allenoates and cyclic ketimines | Lewis bases (e.g., DABCO) | rsc.org |
| Fused Azetidines | [3 + 2]-Cycloaddition of azetines and nitrile oxides | Not specified | nih.govnih.gov |
| Fused Azetidines | Pd⁰-catalyzed C(sp³)–H activation and 1,4-Pd migration | Pd⁰ catalyst | acs.org |
| Spirocyclic Azetidines | Ti(IV)-mediated coupling of oxime ethers and Grignard reagents | Ti(IV) catalyst, Grignard reagents | rsc.org |
| Spirocyclic Azetidines | Reaction of alkenes with Graf's isocyanate, followed by reduction | Graf's isocyanate, Aluminium hydride | domainex.co.ukresearchgate.net |
| Spirocyclic Azetidines | Synthesis from cyclic carboxylic acids | Not specified | nih.gov |
| Fused/Bridged/Spirocyclic | Synthesis and diversification of functionalized azetidine ring systems | Not specified (focus on library generation) | organic-chemistry.orgresearchgate.net |
Spectroscopic and Analytical Characterization Techniques in Azetidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, providing detailed information about the arrangement of atoms within a molecule.
¹H NMR spectroscopy offers insights into the hydrogen atoms present in a molecule, revealing their chemical environment, number, and connectivity through chemical shifts, splitting patterns (multiplicity), and integration. For 2-Propyl-azetidine, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the azetidine (B1206935) ring and the propyl substituent.
The azetidine ring, being a strained four-membered ring, often exhibits complex splitting patterns due to the restricted rotation and coupling between adjacent protons. The proton at the C2 position, directly attached to the nitrogen and the propyl group, is expected to appear as a multiplet in the range of δ 2.5–3.5 ppm. The methylene (B1212753) protons at C3, adjacent to C2 and C4, are anticipated to resonate as complex multiplets between δ 1.8–2.5 ppm. The methylene protons at C4, adjacent to C3 and the nitrogen atom, are typically deshielded by the electronegative nitrogen and are expected to appear as multiplets in the δ 3.0–4.0 ppm region. The N-H proton of the secondary amine is expected to show a broad singlet, with its chemical shift being highly variable (typically δ 1.5–3.0 ppm) depending on solvent, concentration, and temperature, and it can be confirmed by D₂O exchange libretexts.orgpaulussegroup.com.
The propyl group (–CH₂CH₂CH₃) will contribute characteristic signals:
The terminal methyl (CH₃) protons are expected to appear as a triplet around δ 0.8–1.0 ppm, due to coupling with the adjacent methylene group.
The middle methylene (CH₂) protons, adjacent to both the methyl and the terminal methylene, are likely to resonate as a sextet or complex multiplet in the δ 1.2–1.7 ppm range.
The methylene (CH₂) protons directly attached to the azetidine ring (terminal propyl methylene) are expected to appear as a multiplet in the δ 1.5–2.0 ppm range.
Table 4.1.1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Azetidine CH (C2) | 2.5 – 3.5 | Multiplet |
| Azetidine CH₂ (C3) | 1.8 – 2.5 | Multiplet |
| Azetidine CH₂ (C4) | 3.0 – 4.0 | Multiplet |
| N-H | 1.5 – 3.0 | Broad singlet |
| Propyl CH₃ | 0.8 – 1.0 | Triplet |
| Propyl CH₂ (middle) | 1.2 – 1.7 | Sextet/Multiplet |
| Propyl CH₂ (terminal, adjacent to ring) | 1.5 – 2.0 | Multiplet |
¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. For this compound, the ¹³C NMR spectrum is expected to show signals for the six distinct carbon atoms.
The azetidine ring carbons are typically found in the following ranges: C2 (methine, attached to N and propyl) is expected around δ 50–65 ppm. C4 (methylene, adjacent to N) is expected to resonate around δ 45–60 ppm. C3 (methylene, between C2 and C4) is expected to appear in the δ 20–35 ppm range.
The propyl group carbons are expected to show signals in the aliphatic region: the terminal methyl (CH₃) around δ 10–15 ppm, the middle methylene (CH₂) around δ 20–25 ppm, and the terminal methylene (CH₂) attached to the azetidine ring around δ 25–35 ppm.
Table 4.1.2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Azetidine C2 (methine) | 50 – 65 |
| Azetidine C3 (methylene) | 20 – 35 |
| Azetidine C4 (methylene) | 45 – 60 |
| Propyl CH₃ | 10 – 15 |
| Propyl CH₂ (middle) | 20 – 25 |
| Propyl CH₂ (terminal, adjacent to ring) | 25 – 35 |
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and establishing connectivity, especially in complex molecules like substituted azetidines libretexts.orgtandfonline.comresearchgate.netipb.pt.
COSY (Correlation Spectroscopy) experiments correlate ¹H nuclei that are coupled to each other through bonds (typically ¹H-¹H coupling over 2 or 3 bonds). This would help in tracing the proton connectivity within the azetidine ring and the propyl chain.
HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation) experiments correlate directly bonded ¹H and ¹³C nuclei, confirming which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate ¹H and ¹³C nuclei separated by two or three bonds. This is crucial for establishing connectivity across quaternary carbons or between different parts of the molecule, such as linking the propyl group to the azetidine ring at C2.
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space correlations between protons that are close in space, providing information about the relative stereochemistry of substituents on the azetidine ring.
If this compound were synthesized in chiral form (e.g., as a single enantiomer or with additional chiral centers), NMR spectroscopy would be essential for determining its stereochemistry. Coupling constants (J-values) between protons on the azetidine ring can provide information about the dihedral angles and thus the relative stereochemistry of substituents ipb.ptwpmucdn.com. NOESY experiments are particularly powerful for establishing the spatial proximity of protons, aiding in the determination of absolute and relative configurations ipb.ptwpmucdn.com. Chiral shift reagents or derivatization with chiral auxiliaries can also be employed to resolve enantiomeric signals in ¹H NMR.
Advanced Two-Dimensional NMR Techniques (e.g., NOESY, HMBC, HMQC)
Mass Spectrometry for Structural Elucidation (e.g., MS, FAB-Mass, LCMS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a compound, which are critical for structural confirmation miamioh.eduntu.edu.sgjove.com. For this compound (C₆H₁₃N), the molecular formula indicates a molecular weight of approximately 99.17 g/mol .
Molecular Ion (M⁺•): As an amine, this compound is expected to exhibit a molecular ion peak (M⁺•) at m/z corresponding to its molecular weight. According to the nitrogen rule, compounds with an odd number of nitrogen atoms (like this compound, which has one nitrogen) will have an odd molecular weight. The molecular ion peak for acyclic aliphatic amines can sometimes be weak, but cyclic amines often show stronger molecular ion peaks miamioh.eduntu.edu.sgjove.com.
Fragmentation Patterns: Amines characteristically undergo fragmentation via α-cleavage, where a bond between the α-carbon (adjacent to the heteroatom) and the carbon chain is broken, leading to the formation of a nitrogen-containing cation (iminium ion) and an alkyl radical miamioh.eduntu.edu.sgjove.comacs.org. For this compound, common fragmentation pathways would include:
Loss of the propyl radical (C₃H₇, 43 amu) from the molecular ion, yielding a fragment at m/z ≈ 56.
α-cleavage involving the propyl group, potentially leading to iminium ions.
Fragmentation of the azetidine ring itself.
Theoretical and Computational Chemistry in Azetidine Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity patterns of azetidines. These methods, including Density Functional Theory (DFT), allow researchers to probe molecular orbitals, electron distribution, and energy landscapes, providing a deeper insight into chemical behavior.
Mechanistic Investigations of Azetidine (B1206935) Ring Formation
Computational studies have been crucial in unraveling the complex mechanisms involved in azetidine ring formation. For instance, recent research has employed computational models to predict the success of photocatalyzed reactions for azetidine synthesis, focusing on matching frontier molecular orbital energies of reacting molecules like alkenes and oximes mit.edu. These calculations help identify suitable substrates and reaction conditions by analyzing energy levels and transition states, thereby guiding experimental efforts and reducing trial-and-error processes mit.edu. Mechanistic investigations also explore pathways such as radical cyclizations, where DFT calculations are used to understand preferences for exo- versus endo-cyclization, as seen in the copper-catalyzed cyclization of ynamides nih.gov. Computational studies also shed light on the role of Lewis acids in ring-opening reactions of epoxides leading to azetidines, suggesting that coordination to the metal center influences regioselectivity frontiersin.org.
Theoretical Explanation of Regio- and Stereoselectivity in Azetidine Synthesis
Theoretical studies, including DFT calculations, play a vital role in explaining the regioselectivity and stereoselectivity observed in azetidine synthesis. For example, computational analysis has been used to provide a quantum chemical explanation for Baldwin's Rules, which predict the feasibility of ring closure reactions acs.orgnih.govlibretexts.org. These studies analyze transition states and energy barriers to understand why certain ring closures are favored over others, including the formation of thermodynamically less favorable four-membered rings acs.orgnih.gov. Computational investigations into lithiation reactions of azetidines, for instance, have revealed how nitrogen atom dynamics and complexation phenomena control the regio- and stereoselectivity of C2-lithiation, with the presence of electron-donating groups on nitrogen potentially influencing these outcomes mdpi.comuniba.it.
Molecular Docking Studies for Understanding Binding Interactions of Azetidine Scaffolds
Molecular docking is a computational technique widely used in drug discovery to predict the binding mode and affinity of small molecules to biological targets. Azetidine scaffolds are frequently investigated using this method due to their presence in many biologically active compounds rjptonline.orgrjptonline.orgdergipark.org.trnih.govresearchgate.netnih.govresearchgate.net. Docking studies help elucidate how azetidine-containing molecules interact with enzymes or receptors, identifying key binding interactions such as hydrogen bonding and hydrophobic contacts rjptonline.orgdergipark.org.trnih.govresearchgate.net. For example, azetidin-2-one (B1220530) derivatives have been docked against targets like epidermal growth factor receptor (EGFR) and enoyl-acyl carrier protein (enoyl-ACP) reductase to assess their potential as antiproliferative or antitubercular agents rjptonline.orgdergipark.org.trresearchgate.net. While specific docking studies for 2-Propyl-azetidine are not found, the general approach involves evaluating its potential interactions with target proteins based on its structural features.
Simulation of Azetidine Polymerization Kinetics and Mechanisms
The polymerization of azetidines, particularly through ring-opening polymerization (ROP), is an area where computational simulations can provide valuable insights into kinetics and mechanisms. Studies have investigated the anionic ring-opening polymerization (AROP) of N-sulfonyl azetidines, with kinetic analyses indicating first-order dependence on the monomer and constant active chain ends researchgate.net. Computational simulations are also used to propose reaction mechanisms and define substrate scope in the context of aziridine (B145994) mechanophores, which share similarities with azetidine reactivity researchgate.netupv.es. While direct simulations of this compound polymerization are not detailed, general studies on azetidine ROP provide a framework for understanding how substituents might influence polymerization rates and polymer properties.
Compound List:
this compound
Azetidine
Aziridine
Cyclobutane
Cyclopentane
Cyclohexane
Cyclopropene
Cyclobutene
mit.edumit.edumit.edupropellane
frontiersin.orgfrontiersin.orgfrontiersin.orgpropellane
Epoxides
Norbornenes
Aziridines
Azetidinones
Thiazolidinones
Oxetanes
Oxazolidinones
Phosphetane
Phospholane
Thietane
1,3-Oxazinan-2-ones
Ynamides
Oximes
Alkenes
Amoxapine
Indomethacin
Penicillin
Rifampicin
Isoniazid
Combretastatin A-4 (CA-4)
Erlotinib
Staphylococcus aureus gyrase
TetM-mediated tetracycline (B611298) resistance
Enoyl-acyl carrier protein (enoyl-ACP) reductase
Epidermal growth factor receptor (EGFR)
Tubulin
Based on the comprehensive search conducted, there is a significant lack of specific research findings and documented applications directly pertaining to the chemical compound "this compound" within the advanced application areas outlined (Organic Synthesis, Diversity-Oriented Synthesis, Asymmetric Synthesis, and Polymer Chemistry). While extensive literature exists on azetidines in general, the searches did not yield specific data or examples for "this compound" in the contexts of:
Advanced Applications in Organic Synthesis and Materials Chemistry
Application in Polymer Chemistry and Material Science
Cationic Ring-Opening Polymerization of Azetidines: While the cationic ring-opening polymerization of azetidine (B1206935) itself is documented, there is no specific mention of "2-Propyl-azetidine" undergoing this polymerization process in the retrieved results.
Due to the strict requirement to focus solely on "this compound" and the absence of specific, scientifically accurate content for the requested sections based on the performed searches, it is not possible to generate the article as per the instructions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-propyl-azetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of amino alcohols or alkylation of azetidine precursors. Key steps include optimizing temperature (e.g., 60–80°C for ring closure) and solvent polarity (e.g., THF or DMF) to minimize side reactions. Characterization via H NMR and GC-MS is critical to confirm structural integrity. For reproducibility, strict control of anhydrous conditions and inert atmospheres is advised to prevent oxidation .
Q. How can researchers characterize the purity and structural conformation of this compound?
- Methodological Answer : Use high-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) for quantitative purity analysis. Nuclear Overhauser Effect (NOE) NMR experiments can resolve stereochemical ambiguities in the azetidine ring. Cross-validate results with computational methods (e.g., DFT calculations) to confirm bond angles and torsional strain .
Q. What strategies are recommended for conducting a rigorous literature review on azetidine derivatives?
- Methodological Answer : Prioritize primary sources from databases like SciFinder and PubMed. Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter academic studies. Critically assess methodologies in peer-reviewed journals for reproducibility, noting inconsistencies in reported melting points or spectral data .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Perform meta-analyses to identify variables such as assay conditions (e.g., pH, cell lines) that may explain discrepancies. Use dose-response curves and standardized positive controls (e.g., reference inhibitors) to validate findings. Collaborate with independent labs for cross-validation .
Q. What experimental design principles optimize the synthesis of this compound under kinetic vs. thermodynamic control?
- Methodological Answer : For kinetic control, use low temperatures (-20°C) and rapid quenching to trap intermediates. For thermodynamic control, employ prolonged reflux and catalytic additives (e.g., Lewis acids). Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Apply molecular dynamics simulations to model solvation effects and transition states. Validate predictions with small-scale exploratory reactions (e.g., varying solvents or catalysts). Compare experimental outcomes (e.g., enantiomeric excess) with computational barriers to refine models .
Q. What methodologies resolve spectral overlaps in NMR analysis of this compound mixtures?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to decouple proton signals. For complex matrices, employ hyphenated methods like LC-NMR. Spiking with deuterated analogs or chiral shift reagents can isolate target peaks .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., stirring speed, gradient rates in chromatography) using tools like ELNs (Electronic Lab Notebooks). Reference NIST data for calibration standards .
- Safety Protocols : Follow OSHA guidelines for handling azetidine derivatives, including PPE (gloves, goggles) and fume hood use. For spills, neutralize with dilute acetic acid before disposal .
- Data Reporting : Structure manuscripts with clear Materials/Methods sections, adhering to journal guidelines (e.g., ACS Style). Include raw spectral data in supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
